
2-cyano-N-ethyl-N-(tetrahydro-2H-pyran-4-yl)acetamide
Descripción general
Descripción
2-cyano-N-ethyl-N-(tetrahydro-2H-pyran-4-yl)acetamide is a useful research compound. Its molecular formula is C10H16N2O2 and its molecular weight is 196.25 g/mol. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Aplicaciones Científicas De Investigación
Synthesis and Antitumor Activity
Researchers have utilized derivatives of this compound for the synthesis of novel thiophene, pyrimidine, coumarin, pyrazole, and pyridine derivatives, demonstrating promising antitumor activities against various cancer cell lines. These compounds exhibit inhibitory effects comparable to established chemotherapy drugs like doxorubicin (Albratty, El-Sharkawy, & Alam, 2017).
Coordination Complexes and Antioxidant Activity
The compound has been used to synthesize pyrazole-acetamide derivatives, which were further utilized to construct novel Co(II) and Cu(II) coordination complexes. These complexes were studied for their antioxidant activities, revealing significant in vitro antioxidant potential (Chkirate et al., 2019).
Insecticidal Assessment
Derivatives of this compound have been assessed for their insecticidal activities against pests like the cotton leafworm, Spodoptera littoralis. These studies contribute to the development of novel insecticidal agents with potential applications in agricultural pest management (Fadda et al., 2017).
Antimicrobial Evaluation
The compound has served as a precursor for the synthesis of isoxazole-based heterocycles, which were evaluated for their antibacterial and antifungal activities. These studies highlight the potential of these compounds in developing new antimicrobial agents (Darwish, Atia, & Farag, 2014).
Novel Synthesis Pathways
Research has also focused on utilizing this compound for novel synthetic pathways, leading to the formation of polyfunctionally substituted heterocyclic compounds. These pathways enable the creation of diverse heterocyclic structures, further expanding the chemical space for therapeutic and biological applications (Shams et al., 2010).
Propiedades
IUPAC Name |
2-cyano-N-ethyl-N-(oxan-4-yl)acetamide | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H16N2O2/c1-2-12(10(13)3-6-11)9-4-7-14-8-5-9/h9H,2-5,7-8H2,1H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
LKUPSHQSQYXRIW-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCN(C1CCOCC1)C(=O)CC#N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H16N2O2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
196.25 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


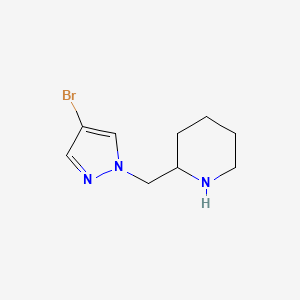
![2-chloro-N-[(pyridin-4-yl)methyl]pyrimidin-4-amine](/img/structure/B1491419.png)
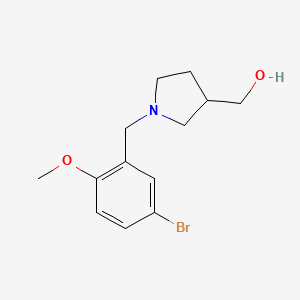
![N-[(oxan-4-yl)methyl]oxan-4-amine](/img/structure/B1491422.png)
![{1-[(2,4-Dimethylphenyl)methyl]piperidin-4-yl}methanamine](/img/structure/B1491423.png)
![{1-[(2,4-Dimethylphenyl)methyl]piperidin-3-yl}methanamine](/img/structure/B1491424.png)
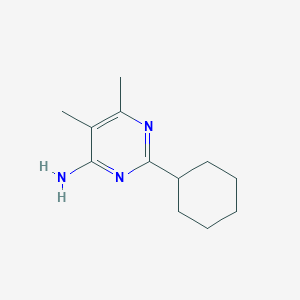

![6-[3-(Hydroxymethyl)pyrrolidine-1-carbonyl]-2,3-dihydropyridazin-3-one](/img/structure/B1491430.png)
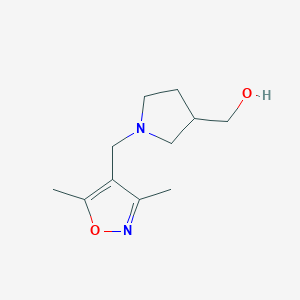
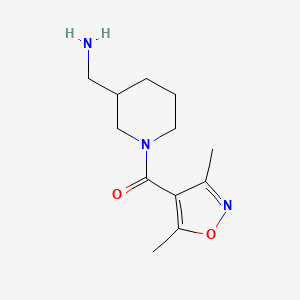

![(4-Methylpentan-2-yl)[(oxan-4-yl)methyl]amine](/img/structure/B1491437.png)

